molecular formula C7H9ClN2O3 B2793115 2-Ethyl-6-oxo-1H-pyrimidine-4-carboxylic acid;hydrochloride CAS No. 2416243-11-1

2-Ethyl-6-oxo-1H-pyrimidine-4-carboxylic acid;hydrochloride

Cat. No. B2793115
CAS RN: 2416243-11-1
M. Wt: 204.61
InChI Key: BXQWLKTVPZPPAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of the Dimroth rearrangement, which is an isomerization of heterocycles involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The Dimroth rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .


Molecular Structure Analysis

The molecular structure of “2-Ethyl-6-oxo-1H-pyrimidine-4-carboxylic acid;hydrochloride” is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

The Dimroth rearrangement is a key reaction involved in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . This rearrangement involves the relocation of heteroatoms within the rings of condensed systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Ethyl-6-oxo-1H-pyrimidine-4-carboxylic acid;hydrochloride” include a density of 1.3±0.1 g/cm3, boiling point of 373.3±42.0 °C at 760 mmHg, and a flash point of 179.6±27.9 °C . It also has a molar refractivity of 41.2±0.3 cm3, and a polar surface area of 66 Å2 .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A significant application involves the synthesis of novel pyrimidine derivatives with considerable antimicrobial activities. For instance, a series of 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acids were prepared and evaluated for their antimicrobial properties, showing significant to moderate antibacterial activity and promising antifungal activity (Shastri & Post, 2019).

Novel Synthesis Routes and Reactions

Research has also explored innovative synthesis routes and reactions involving pyrimidine derivatives. Kappe and Roschger (1989) investigated various reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, leading to the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, highlighting the versatility of these compounds in chemical synthesis (Kappe & Roschger, 1989).

Anti-inflammatory and Analgesic Activities

Another area of application includes evaluating the anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities of ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates, underscoring the potential of pyrimidine derivatives in developing new therapeutic agents (Abignente et al., 1984).

Novel Antiallergy Agents

Furthermore, pyrimidine derivatives have been explored for their antiallergenic properties. A series of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives exhibited oral activity against rat passive cutaneous anaphylaxis, indicating their potential as novel orally active antiallergy agents (Temple et al., 1979).

properties

IUPAC Name

2-ethyl-6-oxo-1H-pyrimidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.ClH/c1-2-5-8-4(7(11)12)3-6(10)9-5;/h3H,2H2,1H3,(H,11,12)(H,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLILIHQDRJNSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=O)N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-6-oxo-1H-pyrimidine-4-carboxylic acid;hydrochloride

CAS RN

2416243-11-1
Record name 2-ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid hydrochloride
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